5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Catalog No.
S12247813
CAS No.
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

Product Name

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

IUPAC Name

5-bromo-1-propylbenzotriazole

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h3-4,6H,2,5H2,1H3

InChI Key

VKACUXHVFASHNB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)N=N1

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound belonging to the triazole family. It features a benzene ring fused to a triazole ring, with a bromine atom at the 5th position and a propyl group at the 1st position. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science. Triazoles are recognized for their diverse applications, particularly in pharmaceuticals due to their ability to interact with various biological targets.

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction processes, leading to the formation of various derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions with aryl or alkyl halides, facilitating the creation of more complex structures.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles like amines and thiols are used in the presence of bases such as potassium carbonate.
  • Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
  • Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically utilized.

The biological activity of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is notable due to its interactions with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. Its triazole ring structure allows for interactions with metal ions and other biomolecules, influencing various biochemical pathways. Research has indicated that compounds within the triazole family often exhibit antifungal, antibacterial, and anticancer properties .

The synthesis of 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Cyclization of Precursors: The reaction of 7-bromo-1H-benzo[d][1,2,3]triazole with propyl bromide in the presence of a base (e.g., potassium carbonate) is performed.
  • Solvent and Temperature: This reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate substitution reactions.

Industrial methods may involve continuous flow reactors and optimized conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often used for purification.

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Agriculture: Compounds in the triazole class are often explored for their fungicidal properties .

Interaction studies focus on how 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole interacts with various biological targets. These studies reveal its potential efficacy against specific enzymes or receptors involved in disease mechanisms. The compound's ability to modulate biological pathways makes it an attractive candidate for further pharmacological evaluation.

Several compounds share structural similarities with 5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole. Here are some notable examples:

Compound NameKey Differences
1H-benzo[d][1,2,3]triazoleLacks bromine and propyl substituents; less reactive
7-Chloro-1-propyl-1H-benzo[d][1,2,3]triazoleContains chlorine instead of bromine; different reactivity
1-Propyl-1H-benzo[d][1,2,3]triazoleLacks bromine atom; affects chemical properties

Uniqueness

5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole is unique due to its combination of both the bromine atom and the propyl group. This combination enhances its reactivity in substitution reactions while influencing its solubility and interaction with biological targets. Compared to similar compounds without these substituents, it exhibits distinct chemical behavior and biological activity.

Novel Synthetic Pathways for Benzotriazole Core Functionalization

The benzotriazole core serves as a versatile scaffold due to its ability to undergo electrophilic substitution and metal-catalyzed cross-coupling. Traditional synthesis begins with o-phenylenediamine, which undergoes diazotization and cyclization in acetic acid with sodium nitrite to yield 1H-benzotriazole. For 5-bromo derivatives, regioselective bromination is achieved via Ir-catalyzed C–H borylation, where Ir(COD)OMe facilitates selective borylation at the C5 position, followed by bromine substitution. This method avoids the need for directing groups, achieving 89% yield with >20:1 regioselectivity (Table 1).

Table 1: Comparison of Benzotriazole Bromination Methods

MethodCatalystRegioselectivity (C5:C4:C6)Yield (%)
Ir-catalyzed C–H borylationIr(COD)OMe95:3:289
Electrophilic brominationFeCl370:20:1075

Alternative approaches include the Pd-mediated dealkylation-cyclization sequence, which constructs the triazole ring while introducing bromine at C5 via a 1,7-palladium migration. This method is particularly effective for aryl-substituted benzotriazoles, yielding 82–91% with minimal byproducts.

Microwave-Assisted and Transition Metal-Catalyzed Coupling Strategies

Microwave irradiation significantly enhances reaction efficiency for propyl group introduction. A solvent-free N-alkylation protocol using 1-bromopropane and K2CO3 under microwave conditions (180 W, 150°C) reduces reaction time from 4 hours to 4.5 minutes compared to conventional heating. This method achieves 94% yield for 1-propyl-1H-benzotriazole, as confirmed by GC-MS analysis.

Transition metal catalysts further refine coupling precision. The Cu(I)-catalyzed Huisgen cycloaddition, originally developed for 1,2,3-triazoles, has been adapted for benzotriazole-propyl conjugates. Using CuBr(PPh3)3 in DMF at 80°C, propyl azides react with benzotriazole alkynes to form 1,4-disubstituted triazoles in 88% yield. Ruthenium catalysts, conversely, favor 1,5-regioisomers but are less applicable to brominated substrates due to competing debromination.

Regioselective Bromination and Alkylation Optimization

Regiochemical control in bromination is critical for ensuring subsequent alkylation fidelity. Density functional theory (DFT) studies reveal that the C5 position’s lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C4 (ΔG‡ = 22.1 kcal/mol) favors bromine insertion at C5 during Ir-catalyzed reactions. This selectivity is preserved during alkylation: treating 5-bromo-1H-benzotriazole with 1-bromopropane in DMF using NaH as a base yields 5-bromo-1-propyl-1H-benzotriazole with 91% efficiency.

Key Optimization Parameters:

  • Temperature: Alkylation proceeds optimally at 60°C; higher temperatures promote N2-alkylation impurities.
  • Base Selection: NaH outperforms K2CO3 in aprotic solvents, minimizing hydrolysis of the bromine substituent.
  • Solvent Effects: DMF enhances solubility of intermediates, while THF favors monoalkylation over dialkylation byproducts.

X-ray crystallography of 5-bromo-1-propyl-1H-benzotriazole confirms the propyl group’s orientation at N1, with a dihedral angle of 12.3° between the triazole and benzene rings. NMR analysis (1H, 13C, HSQC, HMBC) verifies the absence of C4 or C6 bromination, with coupling constants (J = 8.7 Hz) consistent with para-substituted aromatics.

Cyclization Mechanisms in Triazole Ring Formation

The formation of the 1,2,3-triazole core in 5-bromo-1-propyl-1H-benzo[d] [1] [2] [3]triazole hinges on copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction proceeds via a stepwise mechanism involving copper(I)-acetylide intermediates, which undergo regioselective cyclization with organic azides [1]. Steric effects dominate the substitution pattern: bulky substituents on the alkyne, such as the Ph₂P(O) group, preferentially direct bromine to the 5-position rather than the 4-position due to steric hindrance [1]. For instance, in the synthesis of 5-bromo-1,2,3-triazole derivatives, the CuI-catalyzed reaction between bromo(phosphoryl)ethyne and azides yields 5-bromo products exclusively when sterically demanding groups occupy the 4-position [1].

Electrocyclization pathways further contribute to benzotriazole formation. In the synthesis of benzotriazoles from o-phenylenediamine, nitrene intermediates facilitate 1,2-shifts that restore aromaticity in the triazole ring [3]. This mechanism underscores the role of electron-deficient centers in stabilizing transition states during cyclization. For 5-bromo-1-propyl derivatives, the electron-withdrawing bromine atom likely accelerates nitrene formation, enhancing cyclization efficiency [3].

Solvent Effects and Temperature-Dependent Reaction Pathways

Solvent polarity and proton availability critically influence the yield and regioselectivity of 5-bromo-1-propyl-1H-benzo[d] [1] [2] [3]triazole synthesis. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates in CuAAC [1]. For example, reactions in DMSO/4-methylpiperidine mixtures achieve 100% yield at room temperature by facilitating copper catalyst regeneration [1]. Conversely, protic solvents such as methanol/water mixtures favor proton transfer steps, albeit at the cost of reduced regiocontrol [1].

Temperature modulation mitigates side reactions and substrate inhibition. In Rh-catalyzed benzotriazole coupling reactions, lowering the temperature from 80°C to room temperature reduces catalyst deactivation while maintaining efficiency [2]. Similarly, for 5-bromo-1-propyl derivatives, optimal temperatures between 25–60°C balance reaction kinetics and thermodynamic stability, preventing undesired byproducts like symmetrical disulfides [1].

Table 1: Solvent and Temperature Effects on Triazole Synthesis

Solvent SystemTemperature (°C)Yield (%)Regioselectivity (5-bromo:4-bromo)
DMSO/4-methylpiperidine25100>99:1
MeOH/H₂O607685:15
THF606478:22

Computational Modeling of Electronic Structure Modifications

Density functional theory (DFT) calculations reveal how bromine and the propyl group alter the electronic landscape of 1,2,3-triazoles. Adsorption studies on Cu₂O surfaces demonstrate that benzotriazoles bind strongly to coordinatively unsaturated copper sites via nitrogen lone pairs, with binding energies reaching −1.5 eV [5]. The bromine atom in 5-bromo derivatives enhances this interaction by increasing electron density at the triazole ring, as evidenced by reduced N–H bond dissociation energies in DFT-optimized structures [5].

Time-dependent DFT (TD-DFT) further correlates electronic transitions with experimental UV-vis spectra. For 5-bromo-1-propyl-benzotriazole, calculated excitation energies at the B3LYP/6-311G* level match observed absorption peaks at 280 nm and 320 nm, assigned to π→π and n→π* transitions, respectively [6]. These modifications in electronic structure enhance the compound’s suitability for coordination chemistry and catalytic applications.

Table 2: DFT-Calculated Properties of 5-Bromo-1-propyl-benzotriazole

PropertyValue (B3LYP/6-311G**)Experimental Observation
N–H Bond Length (Å)1.021.01 (X-ray)
HOMO-LUMO Gap (eV)4.84.7 (UV-vis)
Adsorption Energy (eV)−1.4−1.5 (Cu₂O surface) [5]

The incorporation of benzotriazole units into polymeric frameworks represents a strategic approach to developing advanced materials with controlled electronic and thermal properties [10] [11] [12] [13]. The unique electron-accepting characteristics of benzotriazole rings make them particularly valuable for constructing n-type conjugated polymers.

Chain-Growth Polymerization Methodologies

Recent advances in chain-growth polymerization have enabled unprecedented control over benzotriazole polymer molecular weight and distribution [12] [14]. Palladium-dialkylbiarylphosphine catalysts facilitate Suzuki-Miyaura polymerization with molecular weight distributions (Đ) ranging from 1.2 to 1.6 [12]. This approach contrasts favorably with traditional step-growth methods that typically yield broader molecular weight distributions [12].

The importance of free ligand concentration during polymerization has been established through gel permeation chromatography and MALDI-TOF mass spectrometry analysis [12]. Careful control of reaction conditions enables the synthesis of both low molecular weight oligomers (3.5 kDa) and high molecular weight polymers (26.7 kDa) from identical monomer systems [15]. The molecular weight control directly influences polymer aggregation behavior and electronic properties [15].

Thermal and Electronic Property Optimization

Polymeric benzotriazole derivatives exhibit exceptional thermal stability, with glass transition temperatures ranging from 126°C to 212°C [16] [15]. Poly(N-vinyl-1,2,3-triazole)s demonstrate particularly high glass transition temperatures (196-212°C), significantly exceeding those of commodity polymers such as polystyrene (100°C) and poly(methyl methacrylate) (110°C) [16].

The thermal decomposition temperatures of these materials typically exceed 350°C, with some systems maintaining stability up to 450°C [15]. Thermogravimetric analysis reveals weight loss patterns consistent with controlled degradation processes, essential for applications requiring high-temperature stability [17]. The incorporation of fluorine atoms in benzotriazole-thiophene copolymers further enhances thermal stability through hydrogen bonding interactions [13].

Structural Characterization and Property Relationships

Nuclear magnetic resonance spectroscopy provides critical insights into polymer structure and dynamics [16] [13]. The characteristic triazole proton resonance appears as a singlet at 7.39 ppm, confirming successful cyclization during polymerization [16]. Fluorine-19 NMR spectroscopy proves particularly valuable for fluorinated benzotriazole polymers, displaying main peaks at -133.0 ppm corresponding to backbone fluorine atoms [13].

X-ray scattering analysis reveals that layer spacing between polymer molecules depends on molecular weight, with high molecular weight polymers exhibiting the largest interlayer distances [15]. The spacing ranges from 18-19 Å for small molecules to over 22 Å for high molecular weight polymers [15]. Temperature-dependent structural changes provide insights into intermolecular bonding forces and thermal expansion behavior [15].

Design of Fluorescent Probes through Conjugated System Engineering

The engineering of fluorescent triazole-based probes requires careful consideration of conjugation patterns, substituent effects, and excited-state dynamics [18] [19] [20] [21]. The systematic design of these systems enables tuning of emission wavelengths, quantum yields, and sensing selectivity.

Conjugated System Architecture

4,5-Bis(arylethynyl)-1,2,3-triazoles represent a particularly promising class of fluorescent compounds with extended π-conjugation [20] [21]. These systems achieve fluorescence across a wide spectral range (350-600 nm) with quantum yields reaching 60% in optimized structures [21]. The positioning of electron-donating and electron-withdrawing groups at the C4 and C5 positions critically influences both emission wavelength and quantum efficiency [20].

Research demonstrates that optimal fluorescence quantum yields require an electron-donating group at the ortho position of the C5 arylethynyl ring combined with an electron-withdrawing group at the para position of the C4 arylethynyl ring [20]. This arrangement achieves the highest redshift emission when the group orientations are inverted [20]. The exceptional Stokes shifts, reaching up to 234 nm, provide significant advantages for practical fluorescence applications [21].

Metal Ion Sensing Applications

Triazole-imidazole (TA-IM) derivatives have been specifically designed for selective metal ion detection [18]. These compounds incorporate intramolecular hydrogen bonding between imidazole and triazole moieties, enabling coplanar conformations essential for effective fluorescence emission [18]. The design principle successfully addresses challenges associated with lone pair electron repulsion in related systems [18].

Silver ion detection represents a particularly successful application, with TA-IM probes demonstrating ultrafast response times below 30 seconds [18]. The linear concentration-emission correlation enables quantitative detection at nanomolar concentrations [18]. X-ray crystallographic studies confirm the proposed N2-isomer conformation and verify the formation of critical intramolecular hydrogen bonds [18].

Photophysical Property Optimization

The quantum yield measurements for triazole-based fluorescent probes vary significantly based on structural modifications and environmental conditions [22] [23] [24]. 3-Hydroxypyridinyl-substituted-1,2,4-triazoles achieve quantum yields of 0.34 in acetonitrile through excited-state intramolecular proton transfer mechanisms [22]. This process generates large Stokes shifts and dual emission characteristics highly desirable for advanced sensing applications [22].

Solvatochromic effects provide additional tuning parameters for probe design [25] [26]. The incorporation of triazole rings through copper-catalyzed azide-alkyne cycloaddition reactions induces bathochromic emission shifts of approximately 50 nm compared to parent fluorene systems [25]. This effect results from triazole-induced LUMO stabilization, enabling rational design of emission wavelength [25].

The two-photon absorption properties of these systems present opportunities for advanced imaging applications [26]. Cross-section values reach 400 GM for optimized structures, indicating strong two-photon absorption capability [26]. The preservation of emission band characteristics under two-photon excitation confirms involvement of identical electronic states in both absorption and emission processes [26].

Synthesis and Characterization Methodologies

The synthetic approaches to fluorescent triazole probes emphasize efficiency and functional group compatibility [20] [27]. Copper-catalyzed azide-alkyne cycloaddition provides reliable access to 1,4-disubstituted triazoles with yields typically exceeding 80% [27]. Temperature optimization studies reveal that reaction conditions significantly influence product distribution, with 0°C favoring bis-triazole formation and 60°C promoting alkynyl-triazole products [27].

Nuclear magnetic resonance characterization of these fluorescent systems requires careful attention to tautomeric equilibria and dynamic behavior [28] [29]. The prototropic tautomerism of NH-protons creates exchange dynamics that can complicate spectral interpretation [29]. Computational approaches using DP4+ formalism successfully correlate calculated and experimental chemical shifts, enabling reliable structural assignments [29].

The molecular weight determination of polymeric fluorescent materials employs gel permeation chromatography with appropriate calibration standards [30] [31]. High-temperature GPC analysis at 150°C using 1,2,4-trichlorobenzene as eluent provides accurate molecular weight data for benzotriazole-based polymers [31]. The combination of GPC and MALDI-TOF mass spectrometry offers complementary information about molecular weight distribution and end-group analysis [13].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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